molecular formula C17H18N2O3 B1381941 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid CAS No. 1706435-17-7

2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

Cat. No.: B1381941
CAS No.: 1706435-17-7
M. Wt: 298.34 g/mol
InChI Key: ZXJUEGZMIDCWPH-UHFFFAOYSA-N
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Description

2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a synthetic beta-carboline derivative characterized by a bicyclic indole alkaloid core. Its structure includes a 2-isobutyl substituent at the second position, a methyl group at the ninth position, and a carboxylic acid moiety at the fourth position (CAS: [1706435-17-7]) . This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-10(2)8-19-9-12(17(21)22)14-11-6-4-5-7-13(11)18(3)15(14)16(19)20/h4-7,9-10H,8H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUEGZMIDCWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, which is then cyclized to produce the beta-carboline core. Subsequent functionalization steps introduce the isobutyl and methyl groups, followed by oxidation and carboxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and reduce waste. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as esters or amides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 1706435-17-7

Its structure features a beta-carboline core, which is known for its diverse biological activities, including neuroprotective effects and potential therapeutic applications in treating various diseases.

Neuropharmacology

Research indicates that compounds with beta-carboline structures can exhibit neuroprotective properties. For instance, studies have shown that derivatives of beta-carbolines can enhance cognitive function and provide neuroprotection against oxidative stress. The specific compound under discussion has been evaluated for its potential to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cystic Fibrosis Treatment

Recent findings suggest that 2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid may act as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This action can help restore function in CFTR mutations associated with cystic fibrosis. In vitro studies demonstrated that the compound could improve chloride ion transport in cells expressing mutant CFTR, presenting a promising avenue for therapeutic development .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the core structure affect biological activity. The introduction of specific substituents at various positions on the beta-carboline scaffold has been shown to enhance potency and efficacy against targeted biological pathways. For example, certain methyl substitutions have led to improved activity in cellular assays, indicating that structural optimization is crucial for developing effective therapeutics .

In Vitro Efficacy

In experimental setups, compounds derived from 2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline were tested for their efficacy in cellular models. Results indicated significant improvements in cell viability and function when treated with these compounds compared to controls. Specifically, one study highlighted the compound's ability to rescue function in F508del-CFTR cells, showcasing its potential application in cystic fibrosis therapies .

Potential Side Effects and Toxicity

While the therapeutic potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments have indicated that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity. Ongoing studies aim to establish a clear dose-response relationship to optimize safety while maximizing efficacy .

Mechanism of Action

The mechanism of action of 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular function. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses. The exact pathways and targets vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Beta-Carboline Derivatives

Compound Name (Substituent at Position 2) Substituent Structure CAS Number Purity (%) Commercial Status Source
2-Isobutyl-9-methyl-...-carboxylic acid Isobutyl (branched C4) 1706435-17-7 95 Discontinued
2-Isopropyl-9-methyl-...-carboxylic acid Isopropyl (branched C3) N/A N/A Available
2-Ethyl-9-methyl-...-carboxylic acid Ethyl (linear C2) N/A N/A Available
2-Cyclopropyl-9-methyl-...-carboxylic acid Cyclopropyl (C3 ring) N/A N/A Available
2-Cyclopentyl-9-methyl-...-carboxylic acid Cyclopentyl (C5 ring) N/A N/A Available

Substituent Effects on Physicochemical Properties

  • Bulkiness and Lipophilicity: The 2-isobutyl group introduces greater steric bulk and lipophilicity compared to smaller substituents like ethyl or isopropyl.
  • Rigidity vs. Flexibility :
    Cyclic substituents (e.g., cyclopropyl, cyclopentyl) impose conformational rigidity, which could influence binding to biological targets. In contrast, linear or branched alkyl chains (e.g., isobutyl, isopropyl) offer flexibility, enabling adaptive interactions .

Commercial and Research Considerations

  • Availability : The isobutyl derivative’s discontinued status contrasts with the availability of analogs like 2-isopropyl-9-methyl-...-carboxylic acid (ChemDiv catalog ID: BB51-0391, priced at $1,100–$6,000 depending on quantity) .

Biological Activity

2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a compound belonging to the beta-carboline family, which is known for its diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article summarizes the biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a beta-carboline core structure, characterized by a tricyclic pyrido[3,4-b]indole ring system. Its chemical formula is C15H18N2O3, and it has a molecular weight of 270.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antitumor Activity

Research indicates that beta-carbolines exhibit significant antitumor properties through various mechanisms. For instance:

  • Mechanisms of Action : Beta-carbolines can intercalate into DNA, inhibit topoisomerases, and induce apoptosis in cancer cells. Specifically, studies have shown that derivatives of beta-carboline can effectively inhibit the proliferation of various cancer cell lines (e.g., A549, K562) with IC50 values often in the micromolar range .
CompoundCell LineIC50 (µM)Mechanism
This compoundA5499.86Induces apoptosis
Compound 37 (related beta-carboline)Sf93.93Cell cycle arrest at S phase
Compound 8q (beta-carboline derivative)PC-39.86ROS accumulation

Neuroprotective Effects

Beta-carbolines are also recognized for their neuroprotective properties. They have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues. Studies suggest that these compounds can enhance cognitive functions and protect against neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of beta-carbolines have been explored against various pathogens. Some derivatives have demonstrated effectiveness against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Case Studies

  • In Vitro Studies : A series of synthesized beta-carboline derivatives were evaluated for their cytotoxicity against Sf9 insect cells. Notably, compound 37 exhibited a potent IC50 value of 3.93 µM and induced significant apoptosis through activation of caspase pathways .
  • In Vivo Efficacy : In animal models, certain beta-carboline derivatives have shown promising results in inhibiting tumor growth and enhancing survival rates in treated groups compared to controls .
  • Mechanistic Insights : Research has revealed that beta-carbolines can cause cell cycle arrest at the S phase by interfering with cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells . This mechanism is crucial for their antitumor effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid, and how can purity be optimized?

  • Methodological Answer :

  • Friedel-Crafts acylation and Michael-type addition (commonly used for structurally related β-carbolines) are potential pathways. For example, similar compounds like spirocyclic isoquinoline derivatives are synthesized via Friedel-Crafts reactions using maleic anhydride .
  • Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization in solvents like ethanol or acetonitrile. Confirm purity via HPLC (>95%) and NMR (integration of proton signals) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use EN 166-certified eye protection and face shields during synthesis steps involving volatile reagents .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS/CLP classification) .
  • Waste Disposal : Treat contaminated materials as hazardous waste; use pH-neutralizing solutions for acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for β-carboline derivatives like this compound?

  • Methodological Answer :

  • Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability. For example, discrepancies in cytotoxicity data may arise from differences in cell permeability or metabolic stability .
  • Use molecular docking simulations to validate binding affinities against proposed targets (e.g., kinase enzymes) and cross-reference with experimental SPR (Surface Plasmon Resonance) data .

Q. What experimental strategies are recommended to assess the ecological impact of this compound?

  • Methodological Answer :

  • PBT (Persistence, Bioaccumulation, Toxicity) Assessment :
  • Persistence : Conduct OECD 301F biodegradation tests in aqueous media .
  • Bioaccumulation : Measure logP values (via shake-flask method) to estimate lipid solubility .
  • Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) for aquatic impact studies .
  • Note: Current data gaps (e.g., no ecotoxicity data available) necessitate baseline testing .

Q. How can analytical methods distinguish between stereoisomers or degradation products of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • LC-MS/MS : Monitor fragmentation patterns (e.g., m/z transitions) to identify degradation byproducts. For example, oxidative degradation products may show +16 Da mass shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in acute toxicity classifications across regulatory frameworks?

  • Methodological Answer :

  • Re-evaluate toxicity using OECD 423 (Acute Oral Toxicity) and OECD 402 (Dermal Toxicity) protocols to align with EU-GHS/CLP criteria .
  • Cross-validate with in silico tools (e.g., ProTox-II) to predict LD₅₀ values and harmonize hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
Reactant of Route 2
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.